N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
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Overview
Description
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiadiazine ring, a triazinoindole moiety, and a butanamide chain, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions The initial step may include the formation of the thiadiazine ring through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and solvent recycling techniques to enhance the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a therapeutic agent for specific diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide include:
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Noble gas compounds involving xenon and krypton
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H25N7OS2 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C26H25N7OS2/c1-4-14-33-20-9-7-6-8-18(20)22-23(33)27-26(32-30-22)36-21(5-2)24(34)28-25-31-29-19(15-35-25)17-12-10-16(3)11-13-17/h4,6-13,21H,1,5,14-15H2,2-3H3,(H,28,31,34) |
InChI Key |
BKJJDMPBDMOHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 |
Origin of Product |
United States |
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